molecular formula C18H20BrNO2S B8132695 Methyl 2-((5-bromo-2-((dimethylamino)methyl)phenyl)thio)-2-phenylacetate

Methyl 2-((5-bromo-2-((dimethylamino)methyl)phenyl)thio)-2-phenylacetate

Cat. No. B8132695
M. Wt: 394.3 g/mol
InChI Key: JGZXGOZQWCUUJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom and the dimethylamino group could potentially influence the compound’s overall shape and reactivity .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the bromine atom could be involved in substitution reactions, while the ester group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point, while the ester group could influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action might involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing bromine atoms can sometimes be hazardous, and appropriate safety precautions should be taken when handling them .

Future Directions

The future directions for research on this compound could be very broad, given its complex structure and the variety of reactions it could participate in. Potential areas of interest could include exploring its reactivity, studying its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

methyl 2-[5-bromo-2-[(dimethylamino)methyl]phenyl]sulfanyl-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2S/c1-20(2)12-14-9-10-15(19)11-16(14)23-17(18(21)22-3)13-7-5-4-6-8-13/h4-11,17H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZXGOZQWCUUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)Br)SC(C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((5-bromo-2-((dimethylamino)methyl)phenyl)thio)-2-phenylacetate

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